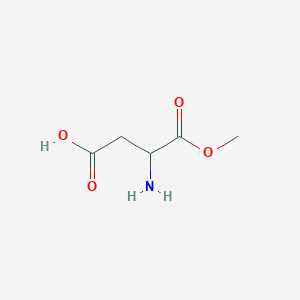

3-Amino-4-methoxy-4-oxobutanoic acid

Description

The exact mass of the compound 3-Amino-4-methoxy-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-methoxy-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methoxy-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298001 | |

| Record name | H-DL-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-77-9 | |

| Record name | 65414-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | H-DL-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S)-3-amino-4-methoxy-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and summarizing key data for practical application. While its specific biological role is an area of ongoing investigation, its relationship to L-aspartic acid, a key excitatory neurotransmitter, suggests potential applications in neuroscience and as a building block in the synthesis of novel therapeutics.

Structure and Properties

(3S)-3-amino-4-methoxy-4-oxobutanoic acid is the alpha-methyl ester of L-aspartic acid. The introduction of a methyl group to the alpha-carboxyl group modifies the polarity and reactivity of the molecule compared to its parent amino acid.

Chemical Structure

The structure of (3S)-3-amino-4-methoxy-4-oxobutanoic acid is characterized by a chiral center at the alpha-carbon, an amino group, a methoxycarbonyl group, and a carboxylic acid group.

IUPAC Name: (3S)-3-amino-4-methoxy-4-oxobutanoic acid[1] Synonyms: L-Aspartic acid 1-methyl ester, H-Asp-OMe, L-Aspartic acid α-methyl ester[1] CAS Number: 17812-32-7[1] Molecular Formula: C₅H₉NO₄[1] Molecular Weight: 147.13 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 147.13 g/mol | --INVALID-LINK-- |

| XLogP3 | -3.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 147.053158 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 147.053158 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 89.6 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 10 | --INVALID-LINK-- |

| Complexity | 145 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of (3S)-3-amino-4-methoxy-4-oxobutanoic acid.

Synthesis

A common and effective method for the synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride is the Fischer esterification of L-aspartic acid using methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.

Protocol: Synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride

Materials:

-

L-Aspartic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry.

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and a drying tube and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add diethyl ether to precipitate the product as a white solid (the hydrochloride salt).

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying: Dry the product under vacuum to obtain (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride.

Logical Workflow for Synthesis

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

1H NMR Analysis: Acquire the 1H NMR spectrum. The expected signals would include a singlet for the methyl ester protons, a multiplet for the alpha-proton, and two multiplets for the diastereotopic beta-protons.

-

13C NMR Analysis: Acquire the 13C NMR spectrum. The expected signals would correspond to the carbonyl carbons of the ester and carboxylic acid, the alpha-carbon, the beta-carbon, and the methyl carbon of the ester.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote ionization.

-

Analysis: Infuse the sample into the ESI-MS instrument. In positive ion mode, the expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Acquire the IR spectrum. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, a C=O stretch from the ester, and another C=O stretch from the carboxylic acid.

Biological Properties and Potential Applications

(3S)-3-amino-4-methoxy-4-oxobutanoic acid is a derivative of L-aspartic acid, a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the central nervous system. The biological activities of the alpha-methyl ester derivative are not as extensively studied as the parent compound. However, its structural similarity suggests potential interactions with biological systems that recognize L-aspartic acid.

Role in Signaling Pathways

Amino acids are known to be key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While the specific role of (3S)-3-amino-4-methoxy-4-oxobutanoic acid in this pathway has not been elucidated, it is plausible that, like other amino acids, it could contribute to the activation of mTORC1. This activation is a complex process involving the transport of amino acids into the lysosome and their subsequent sensing by the mTORC1 complex.

Generalized Amino Acid Signaling to mTORC1

References

3-Amino-4-methoxy-4-oxobutanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, an ester derivative of the non-essential amino acid L-aspartic acid, serves as a critical building block in synthetic organic chemistry and pharmaceutical development. Its structural utility is most pronounced in the field of peptide synthesis, where it functions as a versatile precursor for the incorporation of aspartic acid residues into peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

3-Amino-4-methoxy-4-oxobutanoic acid exists in different stereoisomeric forms, with the (3S) enantiomer being the most common in biochemical contexts. The racemic mixture and the (3R) enantiomer are also commercially available. The core physicochemical properties are summarized below.

| Property | (3S)-3-Amino-4-methoxy-4-oxobutanoic acid | (3R)-3-Amino-4-methoxy-4-oxobutanoic acid | 3-Amino-4-methoxy-4-oxobutanoic acid (Racemic) |

| CAS Number | 17812-32-7[1] | 65414-78-0 | 65414-77-9 |

| Molecular Formula | C₅H₉NO₄ | C₅H₉NO₄ | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol | 147.13 g/mol | 147.13 g/mol |

| Appearance | White or off-white powder[1] | Not specified | Not specified |

| Melting Point | 186°C | Not specified | Not specified |

| Density | 1.299 g/cm³ | Not specified | Not specified |

| Storage Temperature | 2-8°C | Not specified | Room Temperature |

Synthesis Protocols

The synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid, often in its hydrochloride salt form for improved stability and handling, typically starts from L-aspartic acid.

Protocol 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

This protocol describes the esterification of L-aspartic acid to yield the β-methyl ester hydrochloride.

Materials:

-

L-Aspartic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Absolute ether

Procedure:

-

Cool 27 mL of methanol to -10°C.

-

Slowly add 3.86 mL of thionyl chloride to the cooled methanol, followed by the addition of 5 g of L-aspartic acid.

-

Allow the mixture to warm to room temperature, at which point a clear solution should form.

-

After letting the solution stand for 25 minutes at room temperature, add 75 mL of absolute ether.

-

Cool and shake the mixture to induce crystallization of the hydrochloride salt of L-aspartic acid β-methyl ester as colorless needles.

-

Filter the crystals immediately and wash them carefully with absolute ether.

This crude product can often be used in subsequent steps without further purification.

Application in Peptide Synthesis

3-Amino-4-methoxy-4-oxobutanoic acid is a key reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It allows for the introduction of an aspartic acid residue with a protected β-carboxyl group, preventing unwanted side reactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of Nα-protected amino acids, such as Fmoc- or Boc-derivatives, is essential. 3-Amino-4-methoxy-4-oxobutanoic acid, with its free amino group and protected carboxyl group, can be Nα-protected and then used in the coupling steps.

The workflow for incorporating an amino acid derivative like this into a peptide chain using Fmoc chemistry is illustrated below.

Caption: Workflow for incorporating an amino acid in SPPS.

Experimental Considerations for Peptide Coupling

-

Protecting Groups: For use in Fmoc-based SPPS, the amino group of 3-amino-4-methoxy-4-oxobutanoic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This protecting group is stable under coupling conditions but can be readily removed with a mild base like piperidine to expose the amine for the next coupling step.

-

Coupling Reagents: The coupling of the Nα-protected amino acid to the free amine of the resin-bound peptide is facilitated by activating agents. Common coupling reagents include carbodiimides (like DCC or DIC) often used with additives (like HOBt or HOAt), or uronium/phosphonium salts such as HBTU, HATU, or PyBOP.[3] These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, promoting efficient amide bond formation.

-

Aspartimide Formation: A known side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide. This can occur, particularly in Fmoc-SPPS, when the deprotection of the Fmoc group is carried out under basic conditions. The formation of this cyclic imide can lead to racemization and the formation of β-peptides. The use of sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid can help to minimize this side reaction.

Biological Relevance

While 3-amino-4-methoxy-4-oxobutanoic acid itself is primarily a synthetic intermediate, its parent molecule, L-aspartic acid, is a proteinogenic amino acid with significant biological roles. L-aspartate, the conjugate base of L-aspartic acid, is an excitatory neurotransmitter in the central nervous system.[1] Derivatives of aspartic acid are therefore of interest in neuroscience and drug discovery for their potential to interact with glutamate receptors and other neuronal targets.

Safety and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment. It should be stored in a cool, dry, and well-ventilated area.

References

The Solubility of 3-Amino-4-methoxy-4-oxobutanoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methoxy-4-oxobutanoic acid (also known as L-Aspartic acid 1-methyl ester), a key chemical entity with applications in synthetic chemistry and pharmaceutical development. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies for establishing solubility profiles and a discussion of the theoretical principles governing its behavior in various solvent systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Amino-4-methoxy-4-oxobutanoic acid is essential for its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-4-methoxy-4-oxobutanoic acid | [1] |

| Synonyms | H-Asp-OMe, L-Aspartic Acid 1-Methyl Ester, (S)-3-Amino-4-methoxy-4-oxobutanoic acid | [1][2] |

| CAS Number | 17812-32-7 | [1][2] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Appearance | White or off-white powder | [2] |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Amino-4-methoxy-4-oxobutanoic acid across a range of solvents. The structural similarity to amino acids and dipeptides, such as aspartame, suggests that its solubility is pH-dependent and varies significantly between polar and non-polar solvents.[3][4] Generally, as a polar molecule containing both a carboxylic acid and an amino group, it is expected to be more soluble in polar protic solvents.

The following table is provided as a template for researchers to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Water (pH 7.0) | 25 | Data not available | e.g., HPLC, Gravimetric |

| Water (pH 1.2) | 25 | Data not available | e.g., HPLC, Gravimetric |

| Water (pH 6.8) | 25 | Data not available | e.g., HPLC, Gravimetric |

| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Acetone | 25 | Data not available | e.g., HPLC, Gravimetric |

| Dichloromethane | 25 | Data not available | e.g., HPLC, Gravimetric |

| Ethyl Acetate | 25 | Data not available | e.g., HPLC, Gravimetric |

Experimental Protocol for Equilibrium Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5][6] This protocol is based on the guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5]

Objective: To determine the concentration of 3-Amino-4-methoxy-4-oxobutanoic acid in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

3-Amino-4-methoxy-4-oxobutanoic acid (powder)

-

Solvent of interest (e.g., purified water, ethanol, buffer solutions)

-

Vials with screw caps

-

Constant temperature orbital shaker or shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 3-Amino-4-methoxy-4-oxobutanoic acid to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[5][6]

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The temperature should be precisely controlled (e.g., 25 °C ± 1 °C or 37 °C ± 1 °C).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either centrifugation or filtration.[5] It is critical to perform this step quickly and at the experimental temperature to avoid any changes in solubility.

-

Sample Preparation for Analysis: Immediately after separation, dilute a known aliquot of the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation of the compound upon cooling or solvent evaporation.[5]

-

Quantification: Analyze the concentration of 3-Amino-4-methoxy-4-oxobutanoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[6]

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL or g/100 mL. The pH of the saturated aqueous solution should also be recorded.[5] It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 3-Amino-4-methoxy-4-oxobutanoic acid.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of solubility based on polarity.

References

- 1. (3S)-3-amino-4-methoxy-4-oxobutanoic acid | C5H9NO4 | CID 6994682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-4-methoxy-4-oxobutanoic acid manufacturer/supplier, CasNo.17812-32-7 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 3. acs.org [acs.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. who.int [who.int]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of (3S)-3-amino-4-methoxy-4-oxobutanoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (3S)-3-amino-4-methoxy-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or characterizing this compound. This document outlines expected spectroscopic values, detailed experimental protocols for data acquisition, and visual workflows to guide the analytical process.

Introduction

(3S)-3-amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid α-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid. Its chemical structure consists of a chiral center at the alpha-carbon, an amino group, a carboxylic acid, and a methyl ester. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide focuses on the two primary spectroscopic techniques for structural elucidation: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR spectral data for (3S)-3-amino-4-methoxy-4-oxobutanoic acid.

Data Presentation

Table 1: Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| Hα | ~3.8 - 4.2 | Doublet of Doublets (dd) | ~5-7, ~7-9 |

| Hβ | ~2.7 - 2.9 | Multiplet (m) | - |

| -OCH₃ | ~3.7 | Singlet (s) | N/A |

| -NH₂ | Variable | Broad Singlet (br s) | N/A |

| -COOH | Variable | Broad Singlet (br s) | N/A |

Note: Predicted data is based on publicly available spectral databases. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O (Ester) | ~170 - 175 |

| C=O (Carboxylic Acid) | ~175 - 180 |

| Cα | ~50 - 55 |

| Cβ | ~35 - 40 |

| -OCH₃ | ~52 - 55 |

Note: These are typical chemical shift ranges for the respective functional groups and may vary based on experimental conditions.

Experimental Protocols

A standard protocol for preparing an NMR sample of (3S)-3-amino-4-methoxy-4-oxobutanoic acid is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O), methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, can be added for accurate chemical shift referencing, although referencing to the residual solvent peak is also common.

The following is a general procedure for acquiring NMR spectra on a standard NMR spectrometer (e.g., 400 MHz):

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

An Attenuated Total Reflectance (ATR) IR spectrum of (3S)-3-amino-4-methoxy-4-oxobutanoic acid has been reported[1]. The spectrum would be expected to show characteristic absorption bands for the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| N-H (Amine) | 3300-3500 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (Ester) | ~1735 | Strong | Stretching |

| C=O (Carboxylic Acid) | ~1710 | Strong | Stretching |

| N-H (Amine) | 1550-1650 | Medium | Bending |

| C-O (Ester/Acid) | 1000-1300 | Strong | Stretching |

Experimental Protocols

The IR spectrum for (3S)-3-amino-4-methoxy-4-oxobutanoic acid can be obtained using an FTIR spectrometer equipped with an ATR accessory[1].

-

Instrument and ATR Crystal Cleaning: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid (3S)-3-amino-4-methoxy-4-oxobutanoic acid powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically perform the background subtraction. The resulting spectrum will show the infrared absorption of the sample.

Visualization of Experimental Workflow

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of (3S)-3-amino-4-methoxy-4-oxobutanoic acid using NMR and IR spectroscopy. The presented data, while based on predictions and typical values, offers a solid foundation for interpreting experimental results. The detailed protocols and workflows are designed to assist researchers in obtaining high-quality spectroscopic data for the unambiguous identification and structural confirmation of this compound. It is recommended to always compare experimentally obtained data with reference standards or data from peer-reviewed literature when available.

References

The Synthetic Workhorse: A Technical Guide to L-Aspartic Acid 4-Methyl Ester in Biological Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-methyl ester is a derivative of the non-essential amino acid L-aspartic acid. While its parent molecule, L-aspartate, is a well-established excitatory neurotransmitter and a key metabolite in numerous cellular processes, L-aspartic acid 4-methyl ester is primarily recognized for its indispensable role as a synthetic intermediate in the fields of medicinal chemistry and peptide synthesis.[1][2] Its strategic application allows for the precise construction of complex peptides and other biologically active molecules. This technical guide provides an in-depth overview of the biological significance of L-aspartic acid 4-methyl ester, focusing on its application in research and development, alongside the relevant biological context of its parent compound, L-aspartic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of L-aspartic acid 4-methyl ester is crucial for its effective application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C5H9NO4 | [3] |

| Molecular Weight | 147.13 g/mol | [3] |

| CAS Number | 16856-13-6 (for hydrochloride salt) | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Excellent solubility in water | [1] |

Role in Synthesis of Bioactive Molecules

The primary biological significance of L-aspartic acid 4-methyl ester lies in its utility as a building block for the synthesis of peptides and other pharmacologically active compounds. The methyl ester group serves as a protecting group for the β-carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This protection is critical for achieving the desired peptide sequence and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Asp(OMe)-OH

A common application of L-aspartic acid 4-methyl ester is in its Fmoc-protected form, Fmoc-L-aspartic acid β-methyl ester, for use in solid-phase peptide synthesis.

Objective: To incorporate an aspartic acid residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH)

-

Solid support resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (e.g., 20% piperidine in DMF)

-

Solvents (e.g., DMF, DCM)

-

Washing solvents (e.g., DMF, DCM, Methanol)

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove residual piperidine and by-products.

-

Activation and Coupling: Fmoc-Asp(OMe)-OH is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to completion.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the methyl ester from the aspartic acid residue) are removed using a cleavage cocktail (e.g., TFA-based).

-

Purification: The crude peptide is purified using techniques such as reverse-phase HPLC.

This protocol highlights how the methyl ester protection of the aspartic acid side chain is crucial for the stepwise and controlled synthesis of peptides with defined sequences, which can then be used in a variety of biological and therapeutic applications.[2]

Logical Workflow for Peptide Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Biological Context: The Role of L-Aspartic Acid

While L-aspartic acid 4-methyl ester's direct biological activity is not well-documented, the biological roles of its parent compound, L-aspartic acid, are extensive and provide important context for the molecules synthesized using its derivatives.

L-aspartate is a non-essential amino acid that plays a critical role as an excitatory neurotransmitter in the central nervous system.[4] It acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[5]

Signaling Pathway: NMDA Receptor Activation

The activation of NMDA receptors by neurotransmitters like L-aspartate and glutamate is a key event in excitatory neurotransmission.

Caption: L-Aspartate-mediated NMDA receptor signaling.

Applications in Drug Development and Research

The use of L-aspartic acid 4-methyl ester and its derivatives is central to the development of novel therapeutics and research tools.

-

Peptide-Based Drugs: Many therapeutic peptides, including hormone analogs and enzyme inhibitors, incorporate aspartic acid residues. The controlled synthesis enabled by L-aspartic acid 4-methyl ester is fundamental to their production.[2]

-

Neuroscience Research: Synthetic peptides containing aspartate are used to study the structure and function of neuropeptides and their receptors, providing insights into neurological processes and diseases.[1]

-

Enzyme Inhibitors: Molecules synthesized using L-aspartic acid 4-methyl ester can be designed as specific inhibitors for enzymes involved in disease pathways, such as proteases in cancer and viral infections.

Conclusion

L-Aspartic acid 4-methyl ester is a pivotal molecule in the landscape of biological and pharmaceutical research. While it may not possess significant direct biological activity itself, its role as a protected form of L-aspartic acid is critical for the chemical synthesis of a vast array of biologically active peptides and small molecules. A thorough understanding of its properties and applications is therefore essential for researchers and professionals in drug discovery and development, as it provides a fundamental tool for creating novel therapeutics and advancing our understanding of biological systems.

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Aspartic Acid Derivatives in Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid, a seemingly simple non-essential amino acid, has been the progenitor of a diverse and impactful family of derivatives that have shaped fields from food science to neuroscience. First isolated from asparagus juice in the 19th century, its true potential was unlocked through the synthesis and investigation of its derivatives.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and research applications of key aspartic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science, experimental methodologies, and critical data that underpin our current understanding of these vital compounds. We will delve into the accidental discovery of a ubiquitous artificial sweetener, the elucidation of a critical neurotransmitter receptor, and the development of novel therapeutic agents, providing detailed experimental protocols and quantitative data to support a thorough technical understanding.

The Foundational Molecule: Aspartic Acid

Discovery and Isolation

The story begins in 1806 when French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from asparagus juice, which they named asparagine.[2] It was not until 1827 that Auguste-Arthur Plisson and Étienne-Ossian Henry hydrolyzed asparagine, using lead hydroxide, to discover its parent compound: aspartic acid.[1] Later, in 1868, it was isolated from plant seeds.[3] This acidic amino acid, with a pKa of 3.9 for its side chain, is one of the 22 proteinogenic amino acids and is encoded by the codons GAU and GAC.[1]

Physicochemical Properties

A comprehensive understanding of aspartic acid's properties is crucial for its application in synthesis and research.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₄ | [4] |

| Molecular Weight | 133.103 g/mol | [4] |

| Appearance | Colourless crystals | [1][3] |

| Density | 1.7 g/cm³ | [1] |

| Melting Point | 270 °C (decomposes) | [1] |

| Solubility in water | 4.5 g/L | [2] |

| pKa (α-carboxyl) | 1.99 | [2] |

| pKa (side chain) | 3.90 | [2] |

| pKa (α-amino) | 9.90 | [2] |

| Isoelectric Point (pI) | 2.77 | [4] |

Key Derivatives and Their Scientific Journey

Aspartame: A Serendipitous Sweetener

The discovery of aspartame, a methyl ester of the dipeptide formed from aspartic acid and phenylalanine, is a classic example of accidental discovery in science.[5]

-

1965: James M. Schlatter, a chemist at G.D. Searle & Company, synthesized aspartame as an intermediate in the creation of a tetrapeptide for anti-ulcer drug research. He accidentally discovered its intensely sweet taste when he licked his finger to pick up a piece of paper.[5][6][7]

-

1974: After extensive studies, the U.S. Food and Drug Administration (FDA) initially approved aspartame for use in certain foods.[5][7][8]

-

1981: Following a brief revocation and further review, the FDA re-approved aspartame for use in dry goods.[5][6]

-

1983-1996: The FDA extended its approval to carbonated beverages (1983) and eventually as a general-purpose sweetener (1996).[5][6]

-

1994: The European Union gave its EU-wide approval for aspartame.[6]

Two primary methods have been commercially used for the synthesis of aspartame: chemical synthesis and enzymatic synthesis.[5]

Chemical Synthesis: This traditional method involves the conversion of aspartic acid into an anhydride, followed by condensation with phenylalanine methyl ester.[9] A significant drawback of this method is its poor regioselectivity, leading to the formation of both the sweet α-aspartame and the bitter-tasting β-aspartame, which necessitates complex separation processes.[9]

Enzymatic Synthesis: A more refined and widely used industrial method employs the enzyme thermolysin, a heat-stable protease from Bacillus thermoproteolyticus.[10][11] This method offers high enantioselectivity, producing only the desired α-aspartame.[9][11] The process involves the condensation of N-protected L-aspartic acid and L-phenylalanine methyl ester, followed by deprotection to yield the final product.[11]

The following protocol is a representative method for the enzymatic synthesis of the aspartame precursor, N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), using immobilized thermolysin.

Materials:

-

N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp)

-

L-phenylalanine methyl ester (PheOMe)

-

Immobilized thermolysin

-

tert-amyl alcohol

-

Deionized water

Procedure:

-

Prepare a reaction mixture of Z-Asp (120 mM) and PheOMe (200 mM) in tert-amyl alcohol containing a small percentage of water.[7]

-

Add the immobilized thermolysin to the substrate solution.

-

Maintain the reaction temperature at 45°C.[7]

-

For a continuous process, the substrate solution can be passed through a column reactor packed with the immobilized enzyme at a defined space velocity (e.g., 1 h⁻¹).[7]

-

Monitor the formation of the product, Z-Asp-Phe-OMe, using High-Performance Liquid Chromatography (HPLC).

-

The product, being sparingly soluble, will precipitate out of the solution, driving the reaction equilibrium towards synthesis.

-

Collect the precipitated product by filtration.

-

The subsequent deprotection step (e.g., catalytic hydrogenation) to remove the benzyloxycarbonyl group yields aspartame.[12]

N-Methyl-D-Aspartate (NMDA) and the NMDA Receptor

The synthesis of N-methyl-D-aspartic acid (NMDA) in the 1960s by Jeff Watkins and his colleagues was a pivotal moment in neuroscience.[13] NMDA was found to be a specific agonist for a particular type of glutamate receptor, which was subsequently named the NMDA receptor (NMDAR).[13][14] This receptor was shown to be a distinct entity from other glutamate receptors like AMPA and kainate receptors.[3]

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (or an agonist like NMDA) and a co-agonist, typically glycine or D-serine.[14] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner. Depolarization of the postsynaptic membrane is required to relieve this block, allowing for the influx of cations, including a significant amount of Ca²⁺.[14] This dual requirement for ligand binding and depolarization allows the NMDA receptor to function as a "coincidence detector," a property that is fundamental to its role in synaptic plasticity, learning, and memory.[14]

Activation of the NMDA receptor initiates a cascade of intracellular events, primarily through the influx of Ca²⁺, which acts as a second messenger.

Caption: NMDA Receptor Signaling Cascade.

The critical role of the NMDA receptor in both physiological and pathological processes, such as excitotoxicity in neurodegenerative diseases, has made it a prime target for drug development.[15] However, the development of clinically successful NMDA receptor antagonists has been challenging due to the need to block pathological overactivation without interfering with its essential physiological functions.[3]

| Compound | Class | IC₅₀ / EC₅₀ / Ki | Notes | Reference |

| D-AP5 | Competitive Antagonist | pA₂ = 5.62 | Competitive antagonist at the glutamate binding site. | [16] |

| CGP 37849 | Competitive Antagonist | IC₅₀ = 0.18 µM (peak current) | More potent against peak than plateau currents. | [17] |

| 5,7-DCKA | Glycine Site Antagonist | IC₅₀ = 0.24 µM (plateau current) | Antagonist at the glycine co-agonist site. | [17] |

| (+)-MK-801 | Uncompetitive Channel Blocker | IC₅₀ = 760 nM (RD response) | High-affinity open-channel blocker. | [18] |

| Memantine | Uncompetitive Channel Blocker | EC₅₀ = 14.1 µM (hypoxia/hypoglycemia) | Moderate affinity, uncompetitive antagonist approved for Alzheimer's disease. | [17] |

| Ketamine | Uncompetitive Channel Blocker | Kᵢ (cerebral cortex) = 0.45 µM | Dissociative anesthetic and antidepressant. | [19] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Ki: Inhibitory constant. pA₂: A measure of the potency of an antagonist.

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor, using --INVALID-LINK--MK-801, a high-affinity channel blocker.

Materials:

-

Rat brain membrane preparation (e.g., from cortex)

-

--INVALID-LINK--MK-801 (radioligand)

-

Test compound (unlabeled antagonist)

-

Glutamate and Glycine (for receptor activation)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of glutamate and glycine to activate the receptors.

-

Radioligand Addition: Add a fixed concentration of --INVALID-LINK--MK-801 to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The characterization of a novel NMDA receptor antagonist typically follows a multi-step workflow, from initial binding studies to functional electrophysiological assessment.

Caption: Drug Discovery Workflow for NMDAR Antagonists.

Polyaspartic Acid: A Biodegradable Polymer

Polyaspartic acid (PASA) is a biodegradable, water-soluble polymer derived from the polymerization of aspartic acid.[20] It serves as an environmentally friendly alternative to non-biodegradable polyacrylates in a wide range of applications.[21]

Synthesis: PASA is typically synthesized through the thermal polycondensation of L-aspartic acid at temperatures above 180°C. This process forms a polysuccinimide (PSI) intermediate, which is then subjected to alkaline hydrolysis to yield the final polyaspartic acid.[21]

Applications:

-

Water Treatment: Acts as a scale inhibitor and dispersant in cooling water systems and detergents.[21][22]

-

Agriculture: Enhances nutrient uptake and improves soil water retention when used as a fertilizer synergist.[20][23]

-

Biomedical: Its biocompatibility and biodegradability make it suitable for drug delivery systems, tissue engineering scaffolds, and as a component of hydrogels.[20][22][24]

Conclusion

The journey from the isolation of aspartic acid from a common vegetable to the development of life-saving drugs and innovative biomaterials underscores the profound impact of this single amino acid and its derivatives on science and technology. The accidental discovery of aspartame revolutionized the food industry, while the targeted synthesis of NMDA provided a crucial tool for unraveling the complexities of synaptic transmission and neural plasticity. The ongoing research into novel aspartic acid derivatives, particularly in the realm of NMDA receptor modulation and biodegradable polymers, continues to open new avenues for therapeutic intervention and sustainable technologies. This guide has provided a technical foundation for understanding the history, synthesis, and experimental evaluation of these remarkable compounds, equipping researchers and developers with the knowledge to build upon this rich scientific legacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aspartic Acid: Structure, Functions, Properties and Uses [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2.2. NMDA receptor binding studies [bio-protocol.org]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. snowhitechem.com [snowhitechem.com]

- 12. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN103159638A - Synthesis of N-methyl-D-aspartic acid - Google Patents [patents.google.com]

- 24. giffordbioscience.com [giffordbioscience.com]

The Elusive Natural Presence of 3-Amino-4-methoxy-4-oxobutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 3-Amino-4-methoxy-4-oxobutanoic acid, a compound chemically identified as the β-methyl ester of L-aspartic acid. While extensive research has been conducted on its parent molecule, L-aspartic acid, and its various derivatives, evidence for the existence of free 3-Amino-4-methoxy-4-oxobutanoic acid as a natural product in biological systems is notably absent from current scientific literature and databases. However, this molecule plays a crucial, albeit transient, role in a vital protein repair mechanism, existing as a methylated aspartyl residue within polypeptide chains.

This guide will first explore the well-established biosynthetic pathway of its precursor, L-aspartic acid. It will then detail the enzymatic pathway responsible for the formation of L-aspartic acid β-methyl ester within proteins as a key step in the repair of age-related protein damage. Finally, given its importance as a synthetic building block in pharmaceutical and biochemical research, a detailed experimental protocol for its chemical synthesis is provided.

Biosynthesis of the Precursor: L-Aspartic Acid

L-aspartic acid, the precursor to its β-methyl ester derivative, is a non-essential amino acid in mammals, meaning it can be synthesized by the body. The primary route for its biosynthesis is the transamination of oxaloacetate, an intermediate in the citric acid cycle. This reaction is catalyzed by the enzyme aspartate aminotransferase, which transfers an amino group from a donor, typically glutamate.

Caption: Biosynthesis of L-Aspartic Acid from Oxaloacetate.

Natural Occurrence as a Post-Translational Modification

While free 3-Amino-4-methoxy-4-oxobutanoic acid has not been identified as a natural product, the molecule exists transiently as a post-translational modification within proteins. This occurs as part of a critical protein repair pathway that counteracts the effects of aging on proteins.

Over time, L-aspartyl and L-asparaginyl residues in proteins can spontaneously degrade to form abnormal L-isoaspartyl residues, which introduce a "kink" into the polypeptide backbone and can lead to loss of protein function.[1][2] The enzyme Protein L-isoaspartyl methyltransferase (PIMT) recognizes these damaged residues.[3][4] Using S-adenosyl-L-methionine (SAM) as a methyl donor, PIMT catalyzes the transfer of a methyl group to the free α-carboxyl group of the isoaspartyl residue.[3][5] This creates an L-isoaspartyl-α-methyl ester.

This methylation is the key step that facilitates the conversion of the abnormal residue back to a normal L-aspartyl residue. The methylated intermediate is unstable and spontaneously demethylates to form a succinimide intermediate.[6][7] This succinimide ring then hydrolyzes, with a high probability of resolving back into the normal L-aspartyl linkage, thus repairing the protein.[6][7] This repair mechanism is crucial for cellular integrity, and deficiencies in PIMT have been linked to neurological issues in mice.[8]

Caption: Enzymatic repair of damaged proteins via PIMT.

Physicochemical Properties

The physicochemical properties of (3S)-3-amino-4-methoxy-4-oxobutanoic acid are summarized in the table below, based on data from publicly available chemical databases.[9]

| Property | Value |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | (3S)-3-amino-4-methoxy-4-oxobutanoic acid |

| Synonyms | L-Aspartic acid β-methyl ester, L-Aspartic acid 4-methyl ester |

| Computed XLogP3 | -3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 147.05315777 Da |

| Topological Polar Surface Area | 89.6 Ų |

Chemical Synthesis

Due to its utility as a chiral building block in peptide synthesis and medicinal chemistry, several methods for the chemical synthesis of L-aspartic acid β-methyl ester have been developed. A common and effective method involves the direct esterification of L-aspartic acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrochloric acid.[10][11]

Caption: Workflow for the chemical synthesis of the target compound.

Experimental Protocol: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

The following protocol is adapted from a procedure published in the Journal of Chemical and Pharmaceutical Sciences.[10]

Materials:

-

L-Aspartic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (absolute)

-

Reaction flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Cool 27 mL of anhydrous methanol to -10°C in a reaction flask equipped with a magnetic stirrer.

-

Slowly add 3.86 mL of thionyl chloride to the cooled methanol while stirring.

-

To this acidic methanol solution, add 5 g of L-aspartic acid.

-

Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.

-

Let the reaction stand for 25 minutes at room temperature.

-

To induce crystallization, add 75 mL of absolute diethyl ether to the reaction mixture.

-

Cool the mixture and shake to promote the formation of colorless needles of L-Aspartic Acid β-methyl ester hydrochloride.

-

Filter the crystalline product immediately and wash thoroughly with absolute diethyl ether.

-

Dry the product under vacuum. The expected yield is approximately 92%.

Note: This protocol yields the hydrochloride salt of the target compound, which is a common and stable form for storage and subsequent use in further chemical reactions.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIMT-Mediated Protein Repair: Mechanism and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of protein L-isoaspartyl methyltransferase by cell-matrix interactions: involvement of integrin alphavbeta3, PI 3-kinase, and the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13 Protein L-isoaspartyl, D-aspartyl O-methyltransferases: Catalysts for protein repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. pnas.org [pnas.org]

- 9. (3S)-3-amino-4-methoxy-4-oxobutanoic acid | C5H9NO4 | CID 6994682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

- 11. mdpi.com [mdpi.com]

Thermostability of β-Methyl L-Aspartate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and analytical methodologies for assessing the thermostability of β-methyl L-aspartate hydrochloride. Due to the limited publicly available thermoanalytical data for this specific compound, this guide synthesizes information from related aspartic acid derivatives and established principles of thermal analysis to provide a robust framework for its characterization.

Physicochemical Properties and Thermal Profile

β-methyl L-aspartate hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It is commonly utilized as an intermediate in the synthesis of pharmaceuticals and peptides. Understanding its thermal stability is critical for defining storage conditions, processing parameters, and ensuring the integrity of downstream products.

Table 1: Physicochemical and Thermal Data for β-Methyl L-Aspartate Hydrochloride and Related Compounds

| Property | β-Methyl L-Aspartate Hydrochloride | L-Aspartic Acid | Aspartame (a dipeptide ester) |

| Molecular Formula | C₅H₁₀ClNO₄ | C₄H₇NO₄ | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 183.59 g/mol | 133.10 g/mol | 294.30 g/mol |

| Melting Point (°C) | 191-193[1][2] | Decomposes ~230-250[3][4] | Decomposes ~246-247 |

| Appearance | White to off-white crystalline solid[5] | White crystalline powder | White, odorless, crystalline powder |

| Storage Conditions | -20°C, sealed, away from moisture[6][7] | Room temperature | Controlled room temperature |

| Thermal Decomposition Onset (TGA) | Data not available | ~200°C[8] | Dehydration ~100-150°C, followed by cyclization |

| Key Thermal Events (DSC) | Data not available | Endothermic peaks at ~230°C and ~250°C (decomposition)[3][4] | Endothermic peaks for dehydration, cyclization, and melting of the cyclized product[9] |

Postulated Thermal Decomposition Pathway

In the absence of direct experimental data for β-methyl L-aspartate hydrochloride, a logical decomposition pathway can be postulated based on the known thermal behavior of L-aspartic acid and other amino acid esters. Upon heating, L-aspartic acid undergoes intramolecular dehydration to form polysuccinimide[8]. It is plausible that β-methyl L-aspartate hydrochloride would follow a multi-step degradation process.

A potential thermal decomposition workflow can be visualized as follows:

This proposed pathway suggests an initial loss of hydrogen chloride, followed by competing pathways of intramolecular cyclization to form a diketopiperazine derivative or intermolecular condensation leading to polymeric structures. Further heating would result in the breakdown of these intermediates into smaller volatile molecules and a non-volatile char.

Experimental Protocols for Thermostability Assessment

To definitively determine the thermostability of β-methyl L-aspartate hydrochloride, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Simultaneous Thermal Analysis (STA) can be particularly insightful as it measures both mass change and heat flow on the same sample under identical conditions[1][2][5][10][11].

Simultaneous Thermal Analysis (STA) Protocol

This protocol outlines a general procedure for analyzing the thermal stability of β-methyl L-aspartate hydrochloride using an STA instrument capable of simultaneous TGA-DSC measurements.

Objective: To determine the onset of decomposition, identify thermal events (e.g., melting, crystallization, decomposition), and quantify mass loss as a function of temperature.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Microbalance (sensitivity ±0.1 µg)

-

Aluminum or platinum crucibles

-

Inert purge gas (e.g., Nitrogen 99.999% purity)

-

Data acquisition and analysis software

Procedure:

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow and temperature sensors according to the manufacturer's specifications. Certified reference materials such as indium and zinc are typically used for DSC calibration[12].

-

Sample Preparation:

-

Accurately weigh 5-10 mg of β-methyl L-aspartate hydrochloride into a clean, tared crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to facilitate uniform heat transfer.

-

Place an empty, tared crucible on the reference pan.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record mass change (TGA), differential heat flow (DSC), and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins. Quantify the percentage of mass loss at different temperature ranges.

-

DSC Curve: Identify endothermic and exothermic peaks. Correlate these peaks with mass loss events from the TGA curve to distinguish between phase transitions (e.g., melting) and decomposition reactions. Determine the melting point (if applicable) from the onset of the melting endotherm.

-

The workflow for this experimental protocol can be visualized as follows:

Interpretation of Expected Results

Based on the analysis of related compounds, the following outcomes can be anticipated from the thermal analysis of β-methyl L-aspartate hydrochloride:

-

TGA: A multi-step decomposition is likely. The initial mass loss may correspond to the liberation of HCl. Subsequent mass losses would be associated with the degradation of the organic moiety.

-

DSC: An endothermic peak corresponding to the melting of the compound may be observed, potentially followed immediately by decomposition, which could manifest as a complex series of endothermic or exothermic events. If the melting and decomposition temperatures are very close, they may appear as a single, broad endotherm.

Conclusion

References

- 1. Simultaneous Thermal Analysis (STA) – Ebatco Lab Services [ebatco.com]

- 2. What is Simultaneous Thermal Analysis ?- SETARAM [setaramsolutions.cn]

- 3. d-nb.info [d-nb.info]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Principles of Simultaneous Thermal Analysis (STA) and Case Analysis | Universal Lab Blog [universallab.org]

- 6. tainstruments.com [tainstruments.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Non-isothermal dehydration kinetic study of aspartame hemihydrate using DSC, TGA and DSC-FTIR microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid from L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, is a valuable derivative of the non-essential amino acid L-aspartic acid.[1][] It serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the creation of peptide-based drugs and other therapeutic agents.[][3] The selective esterification of the α-carboxylic acid group of L-aspartic acid presents a synthetic challenge due to the presence of a second carboxylic acid group and an amino group. This document outlines detailed protocols for the synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid from L-aspartic acid, focusing on methods that offer good selectivity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (3S)-3-amino-4-methoxy-4-oxobutanoic acid | [4] |

| Synonyms | L-Aspartic acid α-methyl ester, H-Asp-OMe, 1-Methyl L-Aspartate | [1][][4] |

| CAS Number | 17812-32-7 | [4] |

| Molecular Formula | C₅H₉NO₄ | [4] |

| Molecular Weight | 147.13 g/mol | [4] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 186 °C | [] |

| Purity | ≥ 99% (TLC) | [] |

| Storage | 0-20 °C | [1] |

Synthesis Protocols

The synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid from L-aspartic acid is primarily achieved through the selective esterification of the α-carboxylic acid. Two effective methods are detailed below.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is favored for its mild reaction conditions and good selectivity.[3][5] TMSCl acts as an in-situ source of an acid catalyst, facilitating the esterification.[6][7]

Experimental Protocol:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension. An excess of TMSCl is typically required for the reaction to go to completion.[6][7]

-

Reaction: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains the desired product as its hydrochloride salt.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Reaction Parameters:

| Parameter | Condition |

| Solvent | Anhydrous Methanol |

| Catalyst | Trimethylchlorosilane (TMSCl) |

| Temperature | Room Temperature |

| Reaction Time | Typically several hours to overnight |

Method 2: Acid-Catalyzed Esterification with Sulfuric Acid

Concentrated sulfuric acid is a common and effective catalyst for the esterification of amino acids.[8][9][10]

Experimental Protocol:

-

Preparation: Disperse L-aspartic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture. The amount of sulfuric acid is typically in the range of 0.5 to 2.0 molar equivalents relative to the amino acid.[10]

-

Reaction: Heat the reaction mixture to reflux. To drive the reaction to completion, a continuous addition of methanol with simultaneous distillation of the solvent can be employed to remove the water formed during the reaction.[10]

-

Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product can be extracted with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. Further purification can be achieved by chromatography or recrystallization.

Reaction Parameters:

| Parameter | Condition |

| Solvent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Yield | Can be high, potentially up to 98.5% for the dimethyl ester under optimized conditions[10] |

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid.

Caption: General experimental workflow for the synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the synthesis.

Caption: Logical flow of the synthesis from starting materials to the final product.

References

- 1. (3S)-3-amino-4-methoxy-4-oxobutanoic acid manufacturer/supplier, CasNo.17812-32-7 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 3. L-Aspartic acid, monomethyl ester | 68812-95-3 | Benchchem [benchchem.com]

- 4. (3S)-3-amino-4-methoxy-4-oxobutanoic acid | C5H9NO4 | CID 6994682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

Application Notes and Protocols: Preparation of β-Methyl L-Aspartate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-methyl L-aspartate hydrochloride, a key intermediate in the preparation of various neuroactive compounds and enzyme inhibitors.[1][2] The synthesis involves the selective esterification of the β-carboxylic acid group of L-aspartic acid using methanol and a catalyst. The protocol described herein is a robust and efficient method, consistently yielding a high-purity product. This document also includes a summary of reaction parameters and expected outcomes, as well as a visual representation of the experimental workflow to aid in procedural understanding.

Introduction

β-Methyl L-aspartate hydrochloride is a derivative of the nonessential amino acid L-aspartic acid.[3] It serves as a crucial building block in the synthesis of various organic molecules, including peptide analogues and pharmaceutical intermediates.[2] The selective esterification of the β-carboxyl group is a key transformation, enabling further chemical modifications at the α-carboxyl and amino groups. The protocol detailed below is based on the well-established method of reacting L-aspartic acid with methanol in the presence of thionyl chloride as a catalyst.

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of β-methyl L-aspartate hydrochloride.

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | [3][4] |

| Reagent | Methanol | [3][4] |

| Catalyst | Thionyl Chloride (SOCl₂) | [3][4] |

| Reaction Temperature | -10°C to Room Temperature | [3][4] |

| Typical Yield | 85-92% | [3][4] |

| Melting Point | 174-177°C | [4] |

| Appearance | White crystalline powder | [1][3] |

Experimental Protocol

Materials:

-

L-Aspartic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5 g (37.6 mmol) of L-aspartic acid in 26 mL of anhydrous methanol.

-

Cooling: Cool the suspension to -10°C using an ice-salt bath.

-

Addition of Thionyl Chloride: While maintaining the temperature at -10°C, slowly add 3.8 mL (41.2 mmol) of thionyl chloride to the stirred suspension via a dropping funnel over a period of 30 minutes. A clear solution should be obtained as the reaction progresses.[3][4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.[3]

-

Precipitation: After the reaction is complete, add 75 mL of anhydrous diethyl ether to the solution to precipitate the product.[3][4]

-

Isolation of Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of anhydrous diethyl ether to remove any unreacted reagents and byproducts.[3]

-

Drying: Dry the purified β-methyl L-aspartate hydrochloride under vacuum to obtain a white crystalline powder.

Purification (Optional):

For higher purity, the product can be recrystallized from methanol by dissolving it in a minimum amount of hot methanol and then precipitating it by the addition of anhydrous diethyl ether.[3]

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of β-methyl L-aspartate hydrochloride.

References

Applications of L-Aspartic Acid β-Methyl Ester in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction